2-(5-{1-[3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-{1-[3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine is a complex organic compound with the molecular formula C16H12F3N5O3S . This compound features a unique structure that includes a trifluoromethyl group, a benzenesulfonyl group, an azetidine ring, an oxadiazole ring, and a pyrimidine ring. Its intricate structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{1-[3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and energy consumption. The use of green chemistry principles, such as solvent recycling and energy-efficient reactions, is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(5-{1-[3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(5-{1-[3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-{1-[3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azetidine, oxadiazole, and pyrimidine derivatives, such as:
- Cetylpyridinium chloride
- Domiphen bromide
- Other trifluoromethyl-substituted compounds
Uniqueness
What sets 2-(5-{1-[3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-pyrimidin-2-yl-5-[1-[3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O3S/c17-16(18,19)11-3-1-4-12(7-11)28(25,26)24-8-10(9-24)15-22-14(23-27-15)13-20-5-2-6-21-13/h1-7,10H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDPZMFXPWYFJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C3=NC(=NO3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.